molecular formula C13H18N2OS B1464899 (2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1286361-51-0

(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B1464899
CAS RN: 1286361-51-0
M. Wt: 250.36 g/mol
InChI Key: SPHHCRSJRKXQHA-ONEGZZNKSA-N
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Description

(2E)-1-[4-(Aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, also known as AMTPT, is a chemical compound that has recently been studied for its potential applications in scientific research. AMTPT is an organosulfur compound that is composed of a thiophene ring, a piperidine ring, and an alkyl group. It has been found to have a variety of biochemical and physiological effects, and its synthesis and application have been studied in recent years. In

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis of novel thiophene/piperidine hybrid chalcones, including compounds closely related to the specified chemical. These compounds have been synthesized by reacting 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones in alkaline media. The crystal structures of these compounds reveal that the piperidine rings adopt chair conformations, and the thiophene rings are essentially planar. Non-classical hydrogen bonding interactions, such as C–H···O, contribute to the molecular stability and are a focal point for understanding their potential applications in medicinal chemistry and material science (Parvez et al., 2014).

Biological Activities and Applications

  • Antibacterial Activity : A study on microwave-assisted synthesis of certain piperidine-containing compounds demonstrated potential antibacterial activities. The synthesized compounds showed good efficacy against various bacterial strains, highlighting the potential for developing new antimicrobial agents from thiophene and piperidine derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Molecular Docking and Activity Prediction : Research involving infrared spectrum, NBO, HOMO-LUMO, MEP, and molecular docking studies on similar compounds has predicted potential anti-leishmanic activity. These computational studies are crucial for understanding the electronic properties and biological activity potential of these compounds, aiding in the design of drugs targeting specific diseases (Panicker et al., 2015).

Spectroscopic and Computational Studies

Further studies employ NMR characteristics and conformational analysis to understand the molecular structure and behavior of piperidine derivatives. These insights are essential for drug design and material science applications, providing foundational knowledge for synthesizing and evaluating new compounds with desired properties (Jin-hong, 2011).

properties

IUPAC Name

(E)-1-[4-(aminomethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c14-10-11-5-7-15(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11H,5-8,10,14H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHHCRSJRKXQHA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN)C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
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(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

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